molecular formula C21H22ClN3O3 B3009891 N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 896381-80-9

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B3009891
CAS No.: 896381-80-9
M. Wt: 399.88
InChI Key: ZSQGOJFMOMWESC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

This compound and its derivatives have been explored for their potential in treating various diseases due to their pharmacological properties. For instance, quinazoline derivatives have shown promise in anticonvulsant activity studies, with specific compounds improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism involving carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019). Moreover, novel quinazolinediones have been synthesized and evaluated for their antitumor properties against human cancer cell lines, with some compounds showing significant potency, indicating their potential as antitumor agents (Abeer N. Al-Romaizan et al., 2019).

Synthesis and Structural Analysis

Research in this area focuses on the synthesis of novel compounds containing the quinazoline moiety and their structural analysis. For example, the domino synthesis of quinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been described, highlighting the first application of certain substrates in oxidative rearrangement for synthesizing desired products. These compounds have been evaluated for their anticancer activities, with molecular docking studies supporting their potential as DNA intercalators (Anil Kumar Soda et al., 2022).

Molecular Docking and In Silico Studies

Computational studies play a crucial role in understanding the interaction between these compounds and biological targets. Docking studies using SCIGRESS software have identified compounds with high affinity for anticonvulsant protein targets, suggesting a positive correlation between scoring protein inhibition and experimental data (Wassim El Kayal et al., 2019). Such in silico assessments are critical for predicting the efficacy of these compounds before in vivo experiments.

Enzyme Inhibition and Antifungal Activities

Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as chitin synthase, which is crucial for fungal cell wall synthesis. This has implications for developing new antifungal agents. Although some synthesized compounds showed lower in vitro activity compared to active controls, their potential synergistic effects with established antifungals indicate a promising area for further research (Nada A Noureldin et al., 2018).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGOJFMOMWESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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